2-[(3,5-Dichlorophenyl)methoxy]benzoic acid
Description
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid is a benzoic acid derivative featuring a methoxy-linked 3,5-dichlorophenyl substituent at the 2-position of the aromatic ring. The compound’s dichlorophenyl and methoxy groups are critical for steric and electronic interactions, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-9(6-11(16)7-10)8-19-13-4-2-1-3-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHKXCJASTFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid typically involves the reaction of 3,5-dichlorobenzyl alcohol with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Dichlorophenyl-Substituted Benzoic Acids
The position of the dichlorophenyl group relative to the carboxylic acid moiety significantly impacts biological activity. Evidence highlights three positional isomers:
Key Findings :
- Stereochemical Influence : The 3- and 4-position isomers (dCPB2 and dCPB3) exhibit superior anti-proteolysis activity compared to the 2-position isomer (dCPB1). This suggests that spatial alignment of the dichlorophenyl group relative to the carboxylic acid enhances target engagement in S. aureus .
- Substituent Localization : Analogues with dichlorophenyl groups at positions 3 or 4 may better stabilize hydrogen bonding or hydrophobic interactions with bacterial proteases .
Functional Group Variations
Amino vs. Methoxy Linkages
- 2-[(3,5-Dichlorophenyl)amino]benzoic acid: Replacing the methoxy group with an amino moiety improves inhibitory activity against TTR fibrillogenesis. In comparative studies, this compound outperformed iododiflunisal, a reference stabilizer, highlighting the importance of hydrogen-bonding capacity and electron-donating effects .
Carbamoyl Derivatives
Sulfanyl-Substituted Analogues
Alkoxy Chain Length and Substitution Patterns
and compare alkoxy-substituted benzoic acids:
Key Insights :
Metabolic and Pharmacokinetic Considerations
- Hepatic Metabolism : Analogues like N-(3,5-dichlorophenyl)succinimide (NDPS) undergo cytochrome P450-mediated oxidation to hydroxylated metabolites, which may influence nephrotoxicity .
- Cytotoxicity: NDPS derivatives are non-cytotoxic to hepatocytes, suggesting metabolic activation is required for toxicity .
Data Tables
Table 1: Comparative Anti-Proteolysis Activity of Dichlorophenyl Analogues
| Compound | Substituent Position | Efficacy (Relative to dCPB3) |
|---|---|---|
| dCPB1 | 2 | 30% |
| dCPB2 | 3 | 80% |
| dCPB3 | 4 | 100% |
Biological Activity
2-[(3,5-Dichlorophenyl)methoxy]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a methoxy substituent, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
The biological activity of this compound is believed to involve the modulation of specific molecular targets within cells. This may include interaction with enzymes or receptors that play critical roles in cellular signaling pathways.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated an IC50 value ranging from 10 to 20 µM across these cell lines, suggesting a moderate level of potency against cancerous cells .
Anti-inflammatory Effects
In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was quantified by measuring levels of TNF-alpha and IL-6, which were significantly decreased upon treatment with the compound .
Antimicrobial Activity
The antimicrobial efficacy was evaluated using disk diffusion methods against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited zones of inhibition ranging from 12 to 15 mm, indicating moderate antibacterial properties .
Case Studies
- Case Study on Cancer Cell Lines : A research group investigated the effects of this compound on human cancer cell lines. They reported that treatment with this compound resulted in apoptosis in HeLa cells, confirmed by flow cytometry analysis showing increased annexin V staining .
- Inflammatory Response in Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced paw edema induced by carrageenan, supporting its anti-inflammatory potential .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | HeLa | 15 | Induces apoptosis |
| Anticancer | MCF-7 | 12 | Effective against breast cancer |
| Anti-inflammatory | Murine Model | N/A | Reduces paw edema |
| Antimicrobial | E. coli | N/A | Zone of inhibition: 12 mm |
| Antimicrobial | S. aureus | N/A | Zone of inhibition: 15 mm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
